2-(methylsulfanyl)-N-(pentan-3-yl)pyridine-3-carboxamide
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Overview
Description
2-(methylsulfanyl)-N-(pentan-3-yl)pyridine-3-carboxamide is an organic compound that belongs to the class of pyridine carboxamides. This compound features a pyridine ring substituted with a carboxamide group at the 3-position, a methylsulfanyl group at the 2-position, and a pentan-3-yl group attached to the nitrogen of the carboxamide. Compounds of this type are often studied for their potential biological activities and applications in various fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-N-(pentan-3-yl)pyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine-3-carboxamide with methylthiolate and pentan-3-amine under suitable conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-N-(pentan-3-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles or electrophiles.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-N-(pentan-3-yl)pyridine-3-carboxamide depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(methylsulfanyl)pyridine-3-carboxamide: Lacks the pentan-3-yl group, which may affect its biological activity and chemical reactivity.
N-(pentan-3-yl)pyridine-3-carboxamide: Lacks the methylsulfanyl group, which may influence its solubility and interaction with biological targets.
2-(methylsulfanyl)-N-(ethyl)pyridine-3-carboxamide: Similar structure but with a shorter alkyl chain, potentially affecting its pharmacokinetic properties.
Uniqueness
2-(methylsulfanyl)-N-(pentan-3-yl)pyridine-3-carboxamide is unique due to the presence of both the methylsulfanyl and pentan-3-yl groups, which may confer distinct chemical and biological properties compared to its analogs. These structural features can influence its reactivity, solubility, and interaction with biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
2-methylsulfanyl-N-pentan-3-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-4-9(5-2)14-11(15)10-7-6-8-13-12(10)16-3/h6-9H,4-5H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APNBLRQSPQTEIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=C(N=CC=C1)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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